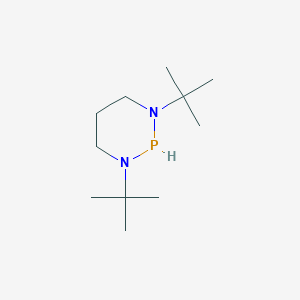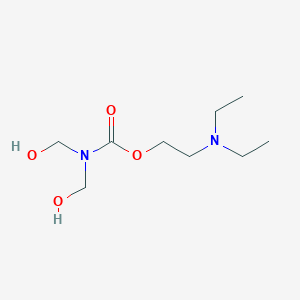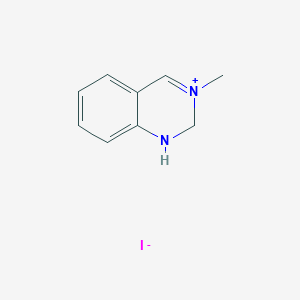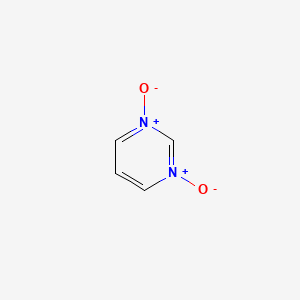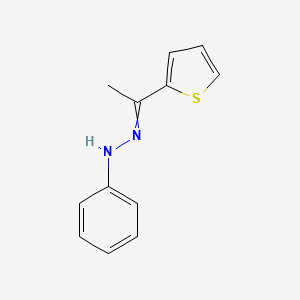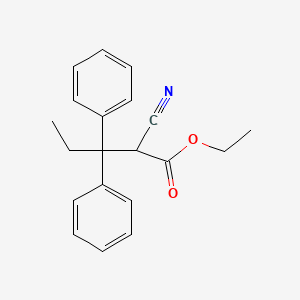
Ethyl 2-cyano-3,3-diphenylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3,3-diphenylpentanoate: is an organic compound with the molecular formula C16H17NO2 It is a derivative of pentanoic acid and is characterized by the presence of a cyano group and two phenyl groups attached to the third carbon atom of the pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-cyano-3,3-diphenylpentanoate typically involves the reaction of benzophenone with ethyl cyanoacetate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like cyclohexane at elevated temperatures (102-104°C) for 16-18 hours. The process involves the gradual addition of ethyl cyanoacetate to the reaction mixture, with continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-3,3-diphenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3,3-diphenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3,3-diphenylpentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and enhance the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with a double bond in the pentanoate chain.
Ethyl 2-cyano-3-phenylbutanoate: Lacks one phenyl group compared to Ethyl 2-cyano-3,3-diphenylpentanoate.
Ethyl 2-cyano-3,3-diphenylpropanoate: Shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups and a cyano group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
55417-52-2 |
|---|---|
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-3,3-diphenylpentanoate |
InChI |
InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3 |
Clé InChI |
ZSUDSIFYBDBEED-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
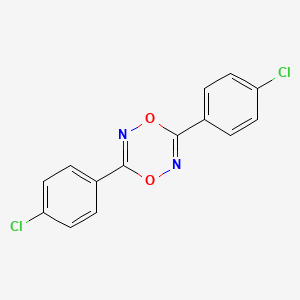

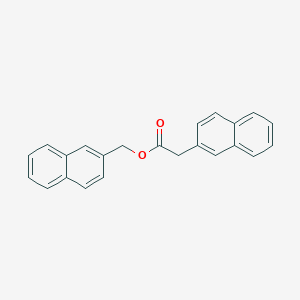
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

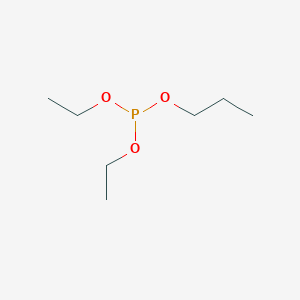
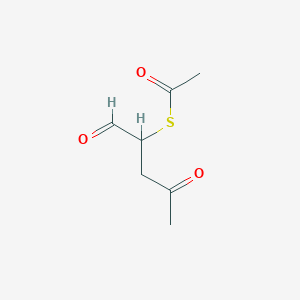
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
